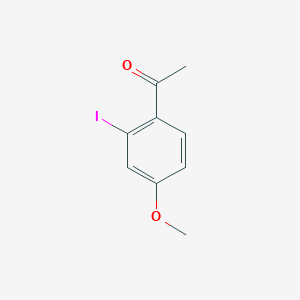

2'-Iodo-4'-methoxyacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Iodo-4’-methoxyacetophenone is a chemical compound that belongs to the class of acetophenones. It possesses unique properties that make it valuable in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Iodo-4’-methoxyacetophenone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3,4-dimethoxyacetophenone with cupric bromide in a refluxing chloroform-ethyl acetate mixture . Another method includes the preparation by Hoesch condensation of orcinol with methoxyacetonitrile .

Industrial Production Methods

Industrial production methods for 2’-Iodo-4’-methoxyacetophenone often involve the use of cost-effective and scalable processes. For example, the preparation method of 2,4-dimethoxyacetophenone, which is a related compound, involves the use of 1,3-dimethoxybenzene as a raw material, with the addition of a solvent and Lewis acid, followed by hydrolysis .

Análisis De Reacciones Químicas

Types of Reactions

2’-Iodo-4’-methoxyacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include cupric bromide, chloroform, ethyl acetate, and methoxyacetonitrile . The reactions typically occur under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce ketones and alcohols, respectively.

Aplicaciones Científicas De Investigación

2’-Iodo-4’-methoxyacetophenone has diverse applications in scientific research due to its unique properties. It is valuable for studying organic synthesis, medicinal chemistry, and material science. In medicinal chemistry, it serves as a precursor for the synthesis of various bioactive compounds. In material science, it is used in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2’-Iodo-4’-methoxyacetophenone involves its interaction with molecular targets and pathways within biological systems. As an acetophenone derivative, it can act as a secondary metabolite, contributing to the suitability of the species for survival . The compound may exert its effects through various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparación Con Compuestos Similares

Similar Compounds

3’-Iodo-4’-methoxyacetophenone: This compound has a similar structure but with the iodine atom positioned differently.

4’-Iodoacetophenone: Another related compound with the iodine atom at the para position.

3’-Iodoacetophenone: Similar structure with the iodine atom at the meta position.

Uniqueness

2’-Iodo-4’-methoxyacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Actividad Biológica

2'-Iodo-4'-methoxyacetophenone, also known by its CAS number 90347-63-0, is an organic compound that has garnered attention for its potential biological activities. Its structure includes an iodo substituent and a methoxy group on a phenyl ring, which may influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H9IO2. The molecular structure includes:

- Iodo group : Enhances electrophilicity, potentially increasing reactivity.

- Methoxy group : May contribute to lipophilicity and influence binding interactions with biological targets.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉IO₂ |

| Molecular Weight | 292.08 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The compound has also been investigated for its antitumor properties. A notable study explored its effects on cancer cell lines, revealing that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was determined to be approximately 25 µM.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Antioxidant Activity : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

Study on Antimicrobial Efficacy

A study conducted by Nath et al. (2021) evaluated the antimicrobial efficacy of various derivatives of acetophenones, including this compound. The results demonstrated that the compound showed superior activity compared to other derivatives, highlighting its potential use as an antibacterial agent in pharmaceutical formulations.

Investigation of Antitumor Effects

In a separate investigation published in the Journal of Medicinal Chemistry, researchers assessed the antitumor effects of this compound on human breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis and found that treatment with the compound significantly increased the percentage of apoptotic cells compared to untreated controls.

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 50 µg/mL against S. aureus | Nath et al., 2021 |

| Antitumor | IC50 = 25 µM in breast cancer | Journal of Medicinal Chemistry |

| Apoptosis Induction | Increased apoptotic cells | Journal of Medicinal Chemistry |

Propiedades

IUPAC Name |

1-(2-iodo-4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZYEVZKQRWVJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.